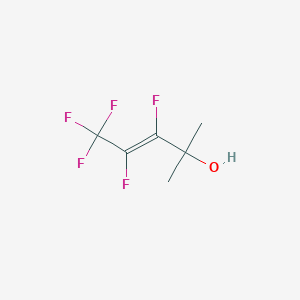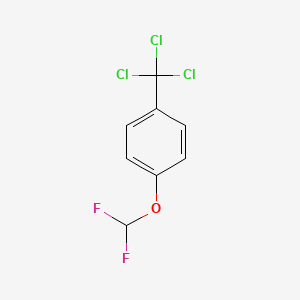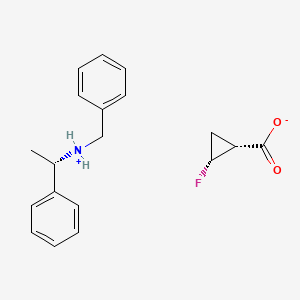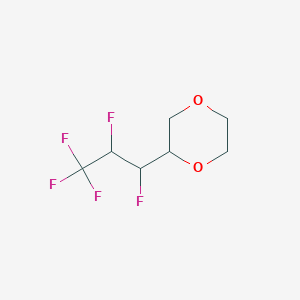
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol, commonly referred to as PFMP, is a five-membered cyclic ether compound with a unique chemical structure. It is a colorless liquid with a strong odor and is soluble in water, ether, and alcohol. PFMP has been studied for its potential applications in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学研究应用
PFMP has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, PFMP can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, PFMP can be used to synthesize potential drug candidates and to investigate their biological activity. In materials science, PFMP can be used to synthesize polymers and other materials with unique properties.
作用机制
The mechanism of action of PFMP is not fully understood, but it is believed to involve the formation of a complex between the PFMP molecule and a target molecule. This complex is thought to be stabilized by hydrogen bonding, van der Waals interactions, and electrostatic interactions. The formation of this complex is believed to result in the activation of the target molecule and the subsequent activation of a variety of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFMP have been studied in various organisms, including bacteria, yeast, and plants. In bacteria, PFMP has been shown to inhibit the growth of a wide range of pathogens, including Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. In yeast, PFMP has been shown to inhibit the growth of Candida albicans and Saccharomyces cerevisiae. In plants, PFMP has been shown to inhibit the growth of several species, including Arabidopsis thaliana, Solanum lycopersicum, and Zea mays.
实验室实验的优点和局限性
The advantages of using PFMP in laboratory experiments include its low toxicity, high solubility in water and other solvents, and its ability to form stable complexes with target molecules. The disadvantages of using PFMP in laboratory experiments include its low reactivity and its potential to interact with other compounds in the reaction mixture.
未来方向
Future research on PFMP could focus on its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of PFMP and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential advantages and limitations of using PFMP in laboratory experiments.
合成方法
PFMP can be synthesized via a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grubbs reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that involves a nucleophile and a leaving group. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond, while the Grubbs reaction is an olefin metathesis reaction that involves the formation of a new carbon-carbon double bond. All three reactions require the use of a catalyst, such as a Lewis acid, and the reaction conditions can be adjusted to obtain the desired product.
属性
IUPAC Name |
(E)-3,4,5,5,5-pentafluoro-2-methylpent-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-5(2,12)3(7)4(8)6(9,10)11/h12H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRFTODUYOUAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C(C(F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=C(/C(F)(F)F)\F)/F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)








![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)